1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl- - 619294-37-0

1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-

Catalog Number: EVT-3162826
CAS Number: 619294-37-0
Molecular Formula: C25H27N
Molecular Weight: 341.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JWH 184 is an analytical reference standard that is structurally similar to known synthetic cannabinoids. This product is intended for research and forensic applications.

Mechanism of Action

JWH-018 exerts its effects by binding to the CB1 receptor as a full agonist []. This binding leads to the activation of downstream signaling pathways, primarily through the inhibition of adenylate cyclase and the modulation of ion channels. This activation results in various pharmacological effects, including changes in locomotor activity, body temperature, and nociception. Notably, JWH-018 exhibits higher efficacy than Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive compound in cannabis, in activating the CB1 receptor [].

Applications
  • Investigating CB1 Receptor Pharmacology: Researchers use JWH-018 to study the binding characteristics, signal transduction pathways, and downstream effects of CB1 receptor activation. This knowledge is crucial for understanding the endocannabinoid system's role in various physiological processes. []
  • Forensic Science: Identification and analysis of JWH-018 in seized samples are crucial for forensic investigations and understanding emerging trends in illicit drug markets. [, , ]

AB-CHMINACA

    Compound Description: AB-CHMINACA (N-[1-amino-3-methyl-oxobutan-2-yl]-1-[cyclohexylmethyl]-1H-indazole-3-carboxamide) is a synthetic cannabinoid identified as a novel compound in studies focusing on emerging drugs of abuse. [] Research suggests that it acts as a full agonist at both CB1 and CB2 receptors, demonstrating higher efficacy than Δ9-tetrahydrocannabinol (Δ9-THC). [] In vivo studies in mice have shown that AB-CHMINACA induces typical cannabinoid-like effects, such as locomotor suppression, antinociception, hypothermia, and catalepsy. []

    Relevance: While structurally distinct from JWH-018, AB-CHMINACA falls under the broader category of synthetic cannabinoids, sharing the ability to bind to and activate cannabinoid receptors, particularly CB1. [] Both compounds are investigated for their potential for abuse due to their ability to produce Δ9-THC-like effects. []

AB-PINACA

    Compound Description: AB-PINACA [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide] is another synthetic cannabinoid investigated in conjunction with JWH-018 and other related compounds for its potential for abuse. [] Similar to AB-CHMINACA, it demonstrates high efficacy as a full agonist at both CB1 and CB2 receptors, even surpassing the efficacy of many known full agonists. [] AB-PINACA also elicits characteristic cannabinoid-like effects in mice, including locomotor suppression, antinociception, hypothermia, and catalepsy. []

    Relevance: Although structurally different from JWH-018, AB-PINACA belongs to the same class of synthetic cannabinoids and shares the ability to activate cannabinoid receptors, notably the CB1 receptor. [] The research context highlights their common potential for abuse due to their capacity to induce Δ9-THC-like effects. []

FUBIMINA

    Compound Description: FUBIMINA [(1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone] is a synthetic cannabinoid investigated alongside JWH-018 and other related compounds for its pharmacological effects and abuse potential. [] Studies have shown that FUBIMINA acts as a full agonist at both CB1 and CB2 receptors and produces typical cannabinoid-like effects in mice, including locomotor suppression, antinociception, hypothermia, and catalepsy. []

    Relevance: Although structurally different from JWH-018, FUBIMINA falls under the same category of synthetic cannabinoids, demonstrating the ability to bind to and activate cannabinoid receptors, particularly CB1. [] Both compounds are investigated together due to their potential for abuse and their capacity to produce Δ9-THC-like effects. []

CP 47,497

    Compound Description: CP 47,497 [rel-5-(1,1-dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol] is a synthetic cannabinoid known for its potent CB1 receptor agonistic activity. [] It serves as a reference compound in studies investigating the pharmacological effects and structure-activity relationships of novel synthetic cannabinoids like JWH-018. []

    Relevance: Both CP 47,497 and JWH-018 are categorized as synthetic cannabinoids and share the ability to activate the CB1 receptor, leading to various pharmacological effects. [] They are often studied together to understand the structure-activity relationships among different synthetic cannabinoids and their potential for abuse. []

WIN 55,212-2

    Compound Description: WIN 55,212-2 ([(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate) is another potent synthetic cannabinoid recognized for its agonistic activity at the CB1 receptor. [] It often serves as a reference compound in studies investigating the pharmacological effects and structure-activity relationships of new synthetic cannabinoids, including JWH-018. []

    Relevance: Both WIN 55,212-2 and JWH-018 are classified as synthetic cannabinoids and share the capacity to activate the CB1 receptor, leading to a range of pharmacological effects. [] They are often studied together to understand the structure-activity relationships of various synthetic cannabinoids and their potential for abuse. []

Δ9-Tetrahydrocannabinol (Δ9-THC)

    Compound Description: Δ9-Tetrahydrocannabinol (Δ9-THC) is the primary psychoactive compound found in cannabis. [] It acts as a partial agonist at both CB1 and CB2 receptors. [] Studies use Δ9-THC as a reference compound to compare the binding affinities, potencies, and efficacies of synthetic cannabinoids like JWH-018. []

    Relevance: Both Δ9-THC and JWH-018 are cannabinoids that bind to and activate cannabinoid receptors, particularly CB1, eliciting various pharmacological effects. [] JWH-018 and other related synthetic cannabinoids are often compared to Δ9-THC to assess their potential for abuse and to understand their pharmacological similarities and differences. []

JWH-251 & JWH-250

    Compound Description: JWH-251 and JWH-250 are two synthetic cannabinoids belonging to the phenylacetylindole class. [] They have been identified as designer drugs in illegal products. []

    Relevance: While the specific structures of JWH-251 and JWH-250 are not provided, their classification as phenylacetylindoles suggests a structural relationship to JWH-018, which is a naphthoylindole. Both naphthoylindoles and phenylacetylindoles are subclasses of synthetic cannabinoids and may share a similar binding site on cannabinoid receptors. []

JWH-081, JWH-015, & JWH-200

    Compound Description: JWH-081, JWH-015, and JWH-200 are three synthetic cannabinoids classified as naphthoylindoles. [] They have been identified as designer drugs in illegal products. []

    Relevance: The classification of JWH-081, JWH-015, and JWH-200 as naphthoylindoles directly relates them to JWH-018, which also belongs to this subclass of synthetic cannabinoids. [] This structural similarity suggests they likely share a similar binding site on cannabinoid receptors and might possess comparable pharmacological properties. []

QUPIC & QUCHIC

    Compound Description: QUPIC and QUCHIC are two synthetic cannabinoids belonging to a novel class of quinolinyl carboxylates. []

    Relevance: While structurally distinct from the indole-based JWH compounds like JWH-018, QUPIC and QUCHIC highlight the ongoing development of new synthetic cannabinoids with diverse chemical structures. [] Their discovery underscores the continuous evolution of this class of compounds and the need for research to understand their pharmacological effects and potential risks. []

ADB-FUBINACA & ADBICA

    Compound Description: ADB-FUBINACA and ADBICA are two synthetic cannabinoids representing new carboxamide derivatives. []

    Relevance: While structurally different from JWH-018, the identification of ADB-FUBINACA and ADBICA as novel carboxamide derivatives emphasizes the ongoing development of synthetic cannabinoids with diverse chemical structures. [] Their emergence underscores the constant evolution of this class of compounds and the need for continued research to comprehend their pharmacological effects and potential dangers. []

References:[1] AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice [] Identification and quantitation of JWH-213, a cannabimimetic indole, as a designer drug in a herbal product[3] Identification and quantitation of two cannabimimetic phenylacetylindoles JWH-251 and JWH-250, and four cannabimimetic naphthoylindoles JWH-081, JWH-015, JWH-200, and JWH-073 as designer drugs in illegal products[4] Two new-type cannabimimetic quinolinyl carboxylates, QUPIC and QUCHIC, two new cannabimimetic carboxamide derivatives, ADB-FUBINACA and ADBICA, and five synthetic cannabinoids detected with a thiophene derivative α-PVT and an opioid receptor agonist AH-7921 identified in illegal products[5] Experimental study on external contamination of hair by synthetic cannabinoids and effect of hair treatment

Properties

CAS Number

619294-37-0

Product Name

1H-Indole, 3-((4-methyl-1-naphthalenyl)methyl)-1-pentyl-

IUPAC Name

3-[(4-methylnaphthalen-1-yl)methyl]-1-pentylindole

Molecular Formula

C25H27N

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C25H27N/c1-3-4-9-16-26-18-21(24-12-7-8-13-25(24)26)17-20-15-14-19(2)22-10-5-6-11-23(20)22/h5-8,10-15,18H,3-4,9,16-17H2,1-2H3

InChI Key

FSOLXFPDIJJWBM-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)C

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.